molecular formula C17H36N2OS B14602900 N-Dodecyl-L-methioninamide CAS No. 60654-03-7

N-Dodecyl-L-methioninamide

Katalognummer: B14602900
CAS-Nummer: 60654-03-7
Molekulargewicht: 316.5 g/mol
InChI-Schlüssel: JNPJZJLQFQDANL-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Dodecyl-L-methioninamide is an organic compound that belongs to the class of amides. It is derived from methionine, an essential amino acid, and features a long dodecyl (12-carbon) alkyl chain. This compound is known for its surfactant properties, making it useful in various applications, including detergents and permeation enhancers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-L-methioninamide typically involves the reaction of dodecylamine with L-methionine. The process can be carried out under mild conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance efficiency and yield. The final product is typically purified using large-scale chromatography or distillation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-Dodecyl-L-methioninamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The dodecyl chain can participate in substitution reactions, particularly at the terminal carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the dodecyl chain.

Wissenschaftliche Forschungsanwendungen

N-Dodecyl-L-methioninamide has a wide range of applications in scientific research:

Wirkmechanismus

The primary mechanism of action of N-Dodecyl-L-methioninamide involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and enhancing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a long dodecyl chain and the presence of the methionine moiety. This structure imparts specific properties, such as enhanced interaction with lipid bilayers and potential biological activity, making it distinct from other surfactants and amides.

Eigenschaften

CAS-Nummer

60654-03-7

Molekularformel

C17H36N2OS

Molekulargewicht

316.5 g/mol

IUPAC-Name

(2S)-2-amino-N-dodecyl-4-methylsulfanylbutanamide

InChI

InChI=1S/C17H36N2OS/c1-3-4-5-6-7-8-9-10-11-12-14-19-17(20)16(18)13-15-21-2/h16H,3-15,18H2,1-2H3,(H,19,20)/t16-/m0/s1

InChI-Schlüssel

JNPJZJLQFQDANL-INIZCTEOSA-N

Isomerische SMILES

CCCCCCCCCCCCNC(=O)[C@H](CCSC)N

Kanonische SMILES

CCCCCCCCCCCCNC(=O)C(CCSC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.